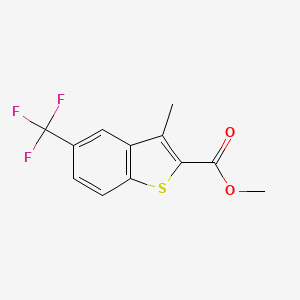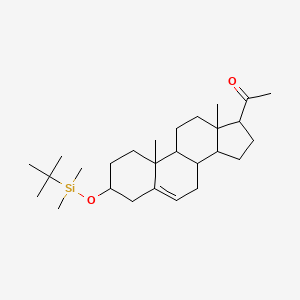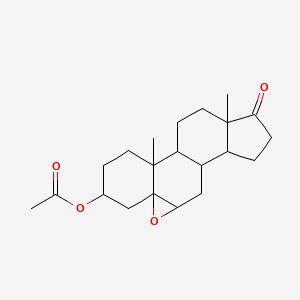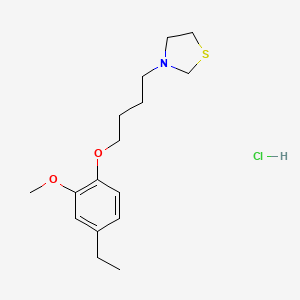![molecular formula C29H26N2O3 B11999915 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and 2-(4-phenylphenoxy)acetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Propriétés
Formule moléculaire |
C29H26N2O3 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C29H26N2O3/c1-22-7-9-24(10-8-22)20-33-27-15-11-23(12-16-27)19-30-31-29(32)21-34-28-17-13-26(14-18-28)25-5-3-2-4-6-25/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+ |
Clé InChI |
AOCUCCVFLMGIMG-NDZAJKAJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)

![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)




